molecular formula C10H14O2 B12571666 2-Cyclohexen-1-one, 2-methyl-5-(2-methyloxiranyl)-, (5R)- CAS No. 294634-40-5

2-Cyclohexen-1-one, 2-methyl-5-(2-methyloxiranyl)-, (5R)-

Cat. No.: B12571666
CAS No.: 294634-40-5
M. Wt: 166.22 g/mol
InChI Key: GYDNZKYKQMXPLK-HNHGDDPOSA-N
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Description

2-Cyclohexen-1-one, 2-methyl-5-(2-methyloxiranyl)-, (5R)- is an organic compound with a complex structure that includes a six-membered cyclohexene ring, a ketone group, and an oxirane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexen-1-one, 2-methyl-5-(2-methyloxiranyl)-, (5R)- typically involves multiple steps, starting from simpler organic moleculesSpecific reagents and catalysts, such as peracids or metal catalysts, are often used to facilitate these reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexen-1-one, 2-methyl-5-(2-methyloxiranyl)-, (5R)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions vary but often involve controlled temperatures and pH levels to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while nucleophilic substitution can produce a variety of substituted cyclohexenones .

Scientific Research Applications

2-Cyclohexen-1-one, 2-methyl-5-(2-methyloxiranyl)-, (5R)- has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyclohexen-1-one, 2-methyl-5-(2-methyloxiranyl)-, (5R)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyclohexen-1-one, 2-methyl-5-(1-methylethyl)-, (S)-
  • 2-methyl-5-(1-methylethenyl)-2-cyclohexen-1-one

Uniqueness

Compared to similar compounds, 2-Cyclohexen-1-one, 2-methyl-5-(2-methyloxiranyl)-, (5R)- is unique due to the presence of the oxirane ring, which imparts distinct chemical reactivity and potential biological activity. This structural feature differentiates it from other cyclohexenones and expands its range of applications .

Properties

CAS No.

294634-40-5

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

(5R)-2-methyl-5-(2-methyloxiran-2-yl)cyclohex-2-en-1-one

InChI

InChI=1S/C10H14O2/c1-7-3-4-8(5-9(7)11)10(2)6-12-10/h3,8H,4-6H2,1-2H3/t8-,10?/m1/s1

InChI Key

GYDNZKYKQMXPLK-HNHGDDPOSA-N

Isomeric SMILES

CC1=CC[C@H](CC1=O)C2(CO2)C

Canonical SMILES

CC1=CCC(CC1=O)C2(CO2)C

Origin of Product

United States

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